molecular formula C9H7F3O5 B13527573 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid

2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid

Cat. No.: B13527573
M. Wt: 252.14 g/mol
InChI Key: AWEMPCNWIXXQSP-UHFFFAOYSA-N
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Description

2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid is a versatile compound with numerous applications in scientific research and industry. It is known for its unique chemical structure, which includes a trifluoromethoxy group that enhances its lipophilicity and electron-withdrawing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid typically involves the reaction of 4-hydroxy-3-(trifluoromethoxy)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyphenylacetic acid: Similar in structure but lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    4-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxy group but has a boronic acid functional group instead of the acetic acid moiety.

    3-(Trifluoromethoxy)phenylboronic acid: Similar to 4-(Trifluoromethoxy)phenylboronic acid but with the trifluoromethoxy group in a different position.

Uniqueness

The presence of both the hydroxyl and trifluoromethoxy groups in 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid makes it unique. This combination enhances its lipophilicity and electron-withdrawing properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H7F3O5

Molecular Weight

252.14 g/mol

IUPAC Name

2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid

InChI

InChI=1S/C9H7F3O5/c10-9(11,12)17-6-3-4(1-2-5(6)13)7(14)8(15)16/h1-3,7,13-14H,(H,15,16)

InChI Key

AWEMPCNWIXXQSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)OC(F)(F)F)O

Origin of Product

United States

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